molecular formula C14H19N3O2S B410670 4-methyl-N-[(2-pentanoylhydrazino)carbothioyl]benzamide

4-methyl-N-[(2-pentanoylhydrazino)carbothioyl]benzamide

Cat. No.: B410670
M. Wt: 293.39g/mol
InChI Key: ASVYLSLJHPYBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[(2-pentanoylhydrazino)carbothioyl]benzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzamides, which are widely studied for their diverse biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(2-pentanoylhydrazino)carbothioyl]benzamide can be achieved through the direct alkylation of N,N-dialkyl benzamides with methyl sulfides. This process is promoted by the base lithium diisopropylamide (LDA), which facilitates the selective synthesis of α-sulfenylated ketones without the need for transition-metal catalysts or organometallic reagents .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(2-pentanoylhydrazino)carbothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted benzamides.

Scientific Research Applications

4-methyl-N-[(2-pentanoylhydrazino)carbothioyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antibacterial and antioxidant activities.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(2-pentanoylhydrazino)carbothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an allosteric activator of enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C14H19N3O2S

Molecular Weight

293.39g/mol

IUPAC Name

4-methyl-N-[(pentanoylamino)carbamothioyl]benzamide

InChI

InChI=1S/C14H19N3O2S/c1-3-4-5-12(18)16-17-14(20)15-13(19)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3,(H,16,18)(H2,15,17,19,20)

InChI Key

ASVYLSLJHPYBNG-UHFFFAOYSA-N

SMILES

CCCCC(=O)NNC(=S)NC(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCCCC(=O)NNC(=S)NC(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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